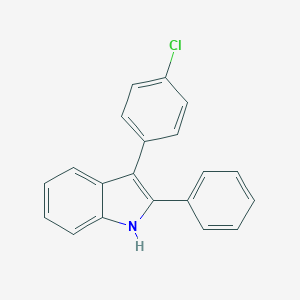
1-Iodo-3,5-bis(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Iodo-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound that features a benzene ring substituted with iodine and trifluoromethyl groups at the 1 and 3,5 positions, respectively. This compound serves as a versatile starting material in organometallic synthesis due to the presence of the iodine atom which can be readily substituted with various organometallic groups .
Synthesis Analysis
The synthesis of 1-Iodo-3,5-bis(trifluoromethyl)benzene can be achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This method provides a selective preparation route for the compound, which can then be used to generate a range of organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper derivatives .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 1-Iodo-3,5-bis(trifluoromethyl)benzene, they do offer insights into the structural characteristics of related compounds. For instance, the planarity and coordination of ligands in metal complexes can be inferred from the structural characterization of 1,2-bis(2-pyridylethynyl)benzene complexes with silver(I) triflate and palladium(II) chloride . Such analyses are valuable for understanding how substituents like iodine and trifluoromethyl groups might influence the geometry and reactivity of the benzene ring in 1-Iodo-3,5-bis(trifluoromethyl)benzene.
Chemical Reactions Analysis
The reactivity of 1-Iodo-3,5-bis(trifluoromethyl)benzene is exemplified by its use in organometallic synthesis, where the iodine atom acts as a reactive site for metal-mediated reactions. The compound's electron-withdrawing trifluoromethyl groups likely enhance its reactivity by stabilizing the negative charge during the formation of organometallic intermediates . Additionally, the fluorination of related compounds such as 1,3-Bis-(trifluoromethyl)benzene over potassium tetrafluorocobaltate suggests potential pathways for further functionalization of the benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Iodo-3,5-bis(trifluoromethyl)benzene are influenced by its halogen and trifluoromethyl substituents. These groups are known to impart unique electronic and steric effects, which can be seen in the synthesis and properties of related compounds. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves aromatic nucleophilic substitution facilitated by the electron-withdrawing effect of fluorine atoms . The presence of trifluoromethyl groups in 1-Iodo-3,5-bis(trifluoromethyl)benzene is expected to similarly affect its reactivity and physical properties, such as solubility and boiling point.
Wissenschaftliche Forschungsanwendungen
Supramolecular Features in Crystal Structures
- The isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, related to 1-Iodo-3,5-bis(trifluoromethyl)benzene, exhibit unique supramolecular features, including (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts, as found in their crystal structures (Stein, Hoffmann, & Fröba, 2015).
Versatile Starting Material for Organometallic Synthesis
- The compound 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 1-Iodo-3,5-bis(trifluoromethyl)benzene, serves as a versatile starting material in organometallic synthesis, enabling a range of synthetically useful reactions (Porwisiak & Schlosser, 1996).
Photocatalytic Synthesis Applications
- [Bis(difluoroacetoxy)iodo]benzene, a compound related to 1-Iodo-3,5-bis(trifluoromethyl)benzene, is used in photocatalytic synthesis, transferring difluoroacetoxy and sulfoximidoyl groups to styrenes with high regioselectivity. This showcases its potential in photocatalytic applications (Wang et al., 2021).
Fluorination Reactions
- Research on the fluorination of 1,3-Bis-(trifluoromethyl)benzene, a close analogue, demonstrates the formation of lightly fluorinated products, providing insights into potential fluorination pathways for similar compounds (Parsons, 1972).
Preparation of Grignard Reagents
- An improved bromination method for 3,5-bis(trifluoromethyl)benzene has been developed, enabling the safe preparation of highly reactive Grignard reagents. This demonstrates the compound's utility in creating intermediates for complex synthesis (Leazer et al., 2003).
Oxidation and Baeyer-Villiger Reactions
- Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, related to 1-Iodo-3,5-bis(trifluoromethyl)benzene, shows catalytic activity in Baeyer-Villiger reactions with aqueous hydrogen peroxide, suggesting potential applications in selective oxidation processes (Brink et al., 2001).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Eigenschaften
IUPAC Name |
1-iodo-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPIZIZDKPFXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348146 | |
| Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3,5-bis(trifluoromethyl)benzene | |
CAS RN |
328-73-4 | |
| Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(trifluoromethyl)-5-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

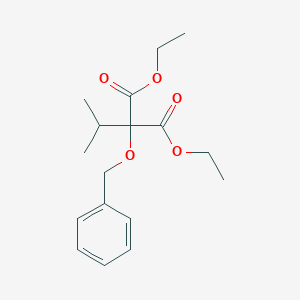
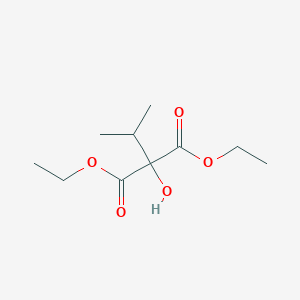
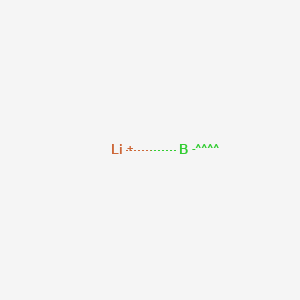
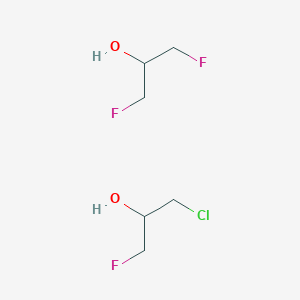
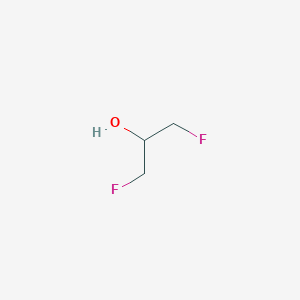
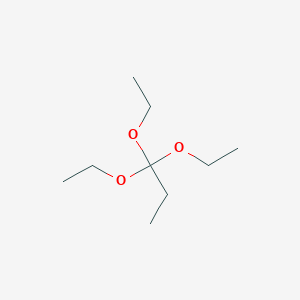
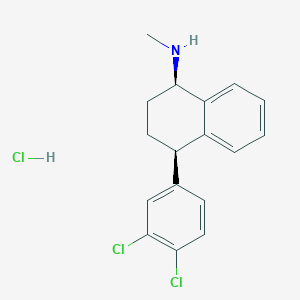
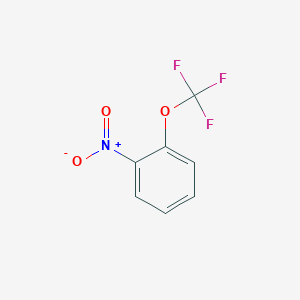
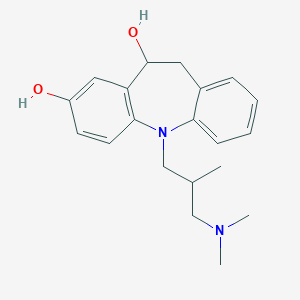

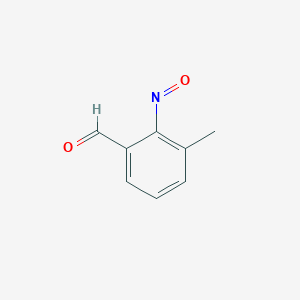
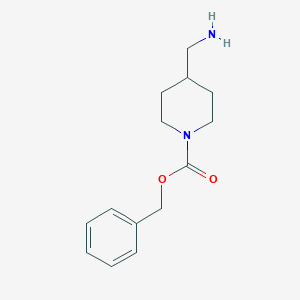
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
